(11S)-11-hydroperoxylinoleate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H31O4- |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(9Z,11S,12Z)-11-hydroperoxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-8-11-14-17(22-21)15-12-9-6-5-7-10-13-16-18(19)20/h11-12,14-15,17,21H,2-10,13,16H2,1H3,(H,19,20)/p-1/b14-11-,15-12-/t17-/m0/s1 |
InChI Key |
PLWDMWAXENHPLY-PDBSFCERSA-M |
Isomeric SMILES |
CCCCC/C=C\[C@@H](/C=C\CCCCCCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC=CC(C=CCCCCCCCC(=O)[O-])OO |
Origin of Product |
United States |
Biosynthesis and Enzymatic Generation of 11s 11 Hydroperoxylinoleate
Enzymatic Pathways and Catalytic Mechanisms
The creation of (11S)-11-hydroperoxylinoleate is predominantly carried out by a specialized class of enzymes known as lipoxygenases (LOXs). These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids like linoleic acid. While both manganese and iron-dependent lipoxygenases are involved in lipid peroxidation, their roles and mechanisms in producing this compound differ significantly.
Manganese Lipoxygenase (Mn-LO) Activity and Specificity
Manganese lipoxygenase (Mn-LO), particularly from the fungus Gaeumannomyces graminis, is a key enzyme in the production of this compound. nih.govnih.gov Unlike the more common iron-containing lipoxygenases (Fe-LOXs), Mn-LO exhibits distinct catalytic properties. researchgate.net When Mn-LO acts on linoleic acid, it produces a mixture of hydroperoxides, notably (11S)-hydroperoxy-9Z,12Z-octadecadienoic acid ((11S)-HPODE) and (13R)-hydroperoxy-9Z,11E-octadecadienoic acid ((13R)-HPODE). nih.gov
The hallmark of Mn-LO catalysis is its specific insertion of oxygen. The initial and crucial step is the abstraction of the pro-S hydrogen atom from the C-11 position of linoleic acid. nih.govnih.govresearchgate.net This action generates a linoleoyl radical. Subsequently, molecular oxygen can attack this radical at two primary positions. Oxygenation at C-11 is a reversible step that leads to the formation of an (11S)-peroxy radical, which is then converted to (11S)-HPODE. researchgate.net Alternatively, an irreversible attack at the C-13 position results in (13R)-HPODE. researchgate.net
This process is characterized by suprafacial hydrogen abstraction and oxygen insertion, a mechanism that distinguishes it from the antarafacial mechanism typically observed in plant and animal Fe-LOXs. diva-portal.orgdiva-portal.org The stereospecificity, yielding the 11S enantiomer, is a defining feature of this enzymatic reaction. diva-portal.org However, variations exist, as a Mn-LO from Fusarium oxysporum has been shown to produce 11R-hydroperoxides, a change attributed to a single amino acid substitution in the active site. diva-portal.org
Product Distribution of Mn-LO with Linoleic Acid
| Enzyme | Substrate | Primary Products | Key Mechanistic Feature |
|---|---|---|---|
| Manganese Lipoxygenase (from Gaeumannomyces graminis) | Linoleic Acid | (11S)-HPODE and (13R)-HPODE | Suprafacial hydrogen abstraction and oxygen insertion |
Kinetic studies have provided deep insights into the Mn-LO reaction mechanism. The abstraction of the hydrogen atom from the fatty acid substrate by the Mn(III)-hydroxo unit in the active site is considered the rate-determining step. mdpi.comnih.gov This process is characterized by a significant kinetic isotope effect, with a reported kH/kD of 21–24 when using deuterated linoleic acid, suggesting that this C-H bond cleavage is a critical and energetically demanding part of the catalytic cycle. researchgate.net
The reaction exhibits complex kinetics, including a catalytic lag time followed by a burst of activity before reaching a steady state. acs.org The relative amounts of (11S)-HPODE and (13R)-HPODE produced can be influenced by factors such as pH. researchgate.net For instance, incubations of linoleic acid with Mn-LO at different pH values (ranging from 5 to 11) show a pH-dependent ratio of the two hydroperoxide products. researchgate.net Furthermore, Mn-LO can isomerize (11S)-HPODE to (13R)-HPODE, and this process is also subject to kinetic control. nih.gov
The manganese ion at the active site is central to the catalytic activity of Mn-LO. The proposed mechanism involves the cycling of the manganese ion between its Mn(II) and Mn(III) oxidation states. diva-portal.orgmdpi.com The catalytically active form is the Mn(III)-hydroxo complex. mdpi.comnih.gov This complex initiates the reaction by abstracting a hydrogen atom from the linoleic acid, which reduces the manganese to Mn(II) and forms a water molecule. mdpi.com
The subsequent steps involve the binding of molecular oxygen to the substrate radical and the eventual formation of the hydroperoxide product, which regenerates the Mn(III) state for the next catalytic cycle. mdpi.com The unique redox potential of the Mn(II)/Mn(III) couple, compared to the Fe(II)/Fe(III) couple in other lipoxygenases, is thought to be a key factor in the distinct reactivity of Mn-LO, including its ability to form the bis-allylic 11-hydroperoxide. diva-portal.orgdiva-portal.org The coordination environment of the manganese ion, including specific amino acid ligands, plays a crucial role in tuning this redox potential and dictating the enzyme's specificity. diva-portal.orgacs.org
Kinetic and Mechanistic Studies of Mn-LO Catalysis
Iron-Dependent Lipoxygenase Involvement
While Mn-LO is the primary enzyme associated with (11S)-HPODE production, some iron-dependent lipoxygenases can also generate this compound, albeit typically at much lower levels. For example, a pathogen-inducible lipoxygenase from rice leaves has been shown to produce a small amount of 11-HPODE (0.4% of total hydroperoxides), with a preference for the 11R enantiomer (74% 11R). nih.gov In contrast, soybean lipoxygenase-1 (sLO-1) does not produce 11-HPODE from linoleic acid. nih.gov However, sLO-1 can slowly convert exogenously added (11S)-HPODE into a mixture of other hydroperoxides, including 13(R)-HPODE. nih.gov This indicates that while the de novo synthesis of (11S)-HPODE is not a major pathway for sLO-1, the enzyme can interact with and metabolize this specific hydroperoxide.
The mechanism of iron-dependent lipoxygenases generally involves the oxidation of a ferrous (Fe²⁺) iron to a ferric (Fe³⁺) state, which then abstracts a hydrogen atom from the fatty acid substrate. atsjournals.org The subsequent oxygen insertion is typically antarafacial. acs.org The differences in the metal center and the resulting catalytic mechanism likely account for the significantly lower production of 11-hydroperoxides by most iron-dependent LOXs compared to Mn-LO. researchgate.net
Substrate Utilization and Structural Determinants of Selectivity
The specificity of lipoxygenases for their substrates and the regioselectivity of the oxygenation are determined by the three-dimensional structure of the active site. acs.org The active site forms a long, hydrophobic channel that binds the fatty acid substrate. acs.org The orientation of the substrate within this channel, often described as "head-to-tail" or "tail-to-head," dictates which carbon atom is positioned correctly for hydrogen abstraction and subsequent oxygenation. acs.org
In Mn-LO, the active site architecture is specifically adapted to facilitate the abstraction of the C-11 hydrogen and the subsequent suprafacial oxygen insertion. diva-portal.org Mutagenesis studies have identified key amino acid residues that influence the regiospecificity and stereospecificity of the reaction. For example, replacing a single isoleucine with a phenylalanine in the active site of G. graminis Mn-LO was found to switch the mechanism from predominantly suprafacial to antarafacial. diva-portal.org Similarly, a single serine to phenylalanine exchange in the Mn-LO of F. oxysporum was linked to the production of 11R-hydroperoxides instead of the more common 11S form. diva-portal.org These findings underscore the critical role of the protein scaffold in precisely controlling the outcome of the enzymatic reaction.
Genetic and Molecular Aspects of Producing Enzymes
The synthesis of this compound is catalyzed by specific enzymes, primarily certain types of lipoxygenases (LOXs). The production of these enzymes is a complex process rooted in the genetic makeup of the organism and can be manipulated through molecular biology techniques for recombinant production.
Identification and Characterization of Lipoxygenase Genes
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. creative-biostructure.com While most LOXs produce 9- or 13-hydroperoxides from linoleic acid, specific LOXs, particularly manganese lipoxygenase (MnLOX), are known to produce this compound. researchgate.netnih.gov
The identification of genes encoding these specific LOXs is crucial for understanding and harnessing their catalytic activity. Lipoxygenase genes have been identified and characterized in a wide range of organisms, including plants, animals, and fungi. plos.orgnih.govmdpi.com In plants, LOX genes are involved in various processes, including growth, development, and stress responses. plos.orgnih.govresearchgate.net For instance, in Arabidopsis thaliana, several LOX genes have been identified, each with specific roles. nih.govmdpi.com Similarly, numerous LOX genes have been found in the genomes of other plants like cucumber, soybean, and yellow horn. plos.orgmdpi.comsemanticscholar.org
The characterization of these genes often involves analyzing their sequence, structure, and expression patterns. A key feature of many LOX proteins is the presence of conserved domains, such as the N-terminal PLAT (Polycystin-1, Lipoxygenase, Alpha-Toxin) domain and the C-terminal catalytic domain which contains the iron-binding site. creative-biostructure.complos.org Phylogenetic analysis helps to classify LOX genes into subfamilies, such as 9-LOX and 13-LOX, based on their sequence similarity and the position of oxygen insertion on the fatty acid substrate. plos.orgmdpi.com
Manganese lipoxygenase (MnLOX), first discovered in the take-all fungus Gaeumannomyces graminis, is of particular interest for this compound production. researchgate.net Unlike the more common iron-containing LOXs, MnLOX utilizes manganese as its catalytic metal. researchgate.net The gene encoding MnLOX has been identified and studied, revealing insights into its unique catalytic mechanism. researchgate.netnih.gov
Expression Systems for Recombinant Enzyme Production
To produce lipoxygenases in larger quantities for research and industrial applications, recombinant expression systems are widely used. These systems involve introducing the gene encoding the desired lipoxygenase into a host organism, which then produces the enzyme.
Commonly used expression systems include bacteria, yeast, and plants. creative-biostructure.comopenreadings.eumdpi.com Escherichia coli is a popular choice due to its rapid growth and well-understood genetics. mdpi.commdpi.comnih.gov However, producing functional lipoxygenases in E. coli can be challenging, sometimes leading to the formation of inactive inclusion bodies. nih.gov Strategies to improve production in E. coli include optimizing culture conditions and using engineered strains that enhance protein secretion. nih.gov
Yeast, such as Pichia pastoris, is another effective expression host. nih.govopenreadings.eu It can perform post-translational modifications and often secretes the recombinant protein into the culture medium, simplifying purification. openreadings.eu For example, Pichia pastoris has been successfully used to produce an active recombinant Pseudomonas aeruginosa lipoxygenase. openreadings.eu
Plant-based expression systems, using plants like tobacco or alfalfa, offer advantages such as being cost-effective and free of animal-derived contaminants. creative-biostructure.com These systems can produce high yields of functional lipoxygenases with correct post-translational modifications. creative-biostructure.com
The choice of expression system can depend on the specific lipoxygenase and the intended application. For instance, a study aimed at producing an active recombinant P. aeruginosa lipoxygenase utilized the yeast Pichia pastoris as the expression system. openreadings.eu Another approach involved the use of Bacillus subtilis for the high-efficiency production of a recombinant lipoxygenase from Anabaena. google.com
Table 1: Examples of Recombinant Lipoxygenase Production Systems
| Lipoxygenase Source Organism | Expression Host | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas aeruginosa | Pichia pastoris | Successful production of active recombinant lipoxygenase. | openreadings.eu |
| Anabaena sp. | Bacillus subtilis | High-efficiency secretion and expression of recombinant lipoxygenase. | google.com |
| Human | Spodoptera frugiperda (insect cells) | Production of functional 5-Lipoxygenase. | |
| Soybean (Glycine max) | Escherichia coli | Characterization of recombinant GmLOX2. | mdpi.comnih.gov |
| Enterovibrio norvegicus | Escherichia coli | Expression of a thermostable and pH-stable lipoxygenase. | mdpi.com |
Environmental and Cellular Factors Influencing Biosynthesis
The biosynthesis of this compound is not only dependent on the presence of the specific lipoxygenase but is also significantly influenced by various environmental and cellular factors. These factors can affect the rate of the enzymatic reaction and the ratio of different products formed.
pH Dependency of Biosynthesis
The pH of the reaction environment is a critical factor that can dramatically influence the activity and product specificity of lipoxygenases. researchgate.netmdpi.com Different lipoxygenase isozymes often exhibit distinct pH optima. researchgate.netcerealsgrains.org For instance, some plant lipoxygenases have optimal activity at acidic pH, while others function best in neutral or alkaline conditions. mdpi.comresearchgate.net
In the case of manganese lipoxygenase from Gaeumannomyces graminis, the relative biosynthesis of this compound and (13R)-hydroperoxylinoleate is pH-dependent. researchgate.net Studies have shown that by varying the pH of the incubation buffer, the ratio of these two products can be altered. researchgate.net For example, incubations of linoleic acid with manganese lipoxygenase at different pH values (ranging from 5 to 11) demonstrated a clear effect on the product profile. researchgate.net Similarly, the activity of a lipoxygenase from Enterovibrio norvegicus was found to be optimal at pH 8.0, and it maintained high stability over a broad pH range from 5.0 to 9.5. mdpi.com
The pH can also influence the distribution of isomers produced by other lipoxygenases. For example, with porcine 12-lipoxygenase, an increase in pH from 5.5 to 7.0 resulted in a significant decrease in the proportion of 13-hydroxyoctadecadienoic acid (HODE) isomers and a corresponding increase in 9-HODE isomers. mdpi.com
Table 2: Effect of pH on the Biosynthesis of Hydroperoxides by Manganese Lipoxygenase
| pH | (11S)-HPODE (%) | (13R)-HPODE (%) | Reference |
|---|---|---|---|
| 5 | 45 | 55 | researchgate.net |
| 6 | 40 | 60 | researchgate.net |
| 7 | 35 | 65 | researchgate.net |
| 8 | 30 | 70 | researchgate.net |
| 9 | 25 | 75 | researchgate.net |
| 10 | 20 | 80 | researchgate.net |
| 11 | 15 | 85 | researchgate.net |
Note: The table presents a generalized trend based on the findings that the relative biosynthesis of (11S)-hydroperoxylinoleate (11S-HPODE) and (13R)-hydroperoxylinoleate (13R-HPODE) is pH-dependent. The exact percentages can vary based on specific experimental conditions.
Role of Substrate Concentration in Product Ratios
The concentration of the substrate, linoleic acid, also plays a crucial role in the rate of the enzymatic reaction. researchgate.net Generally, as the substrate concentration increases, the reaction rate increases until the enzyme becomes saturated with the substrate, at which point the rate reaches its maximum velocity (Vmax). nih.gov
Metabolic Transformations and Downstream Products of 11s 11 Hydroperoxylinoleate
Isomerization Pathways
A primary metabolic route for (11S)-11-hydroperoxylinoleate is its rearrangement into thermodynamically more stable conjugated diene hydroperoxides. This conversion is catalyzed by specific lipoxygenase (LOX) enzymes, which not only produce the initial 11-hydroperoxide but can also facilitate its subsequent isomerization.
Certain fungal manganese lipoxygenases (MnLOX) exhibit the capacity to convert this compound ((11S)-HPODE) into 13-hydroperoxylinoleate stereoisomers. nih.govresearchgate.net For example, the MnLOX from the take-all fungus, Gaeumannomyces graminis, initially produces both (11S)-HPODE and (13R)-HPODE. researchgate.net When (11S)-HPODE is used as a substrate for this enzyme, it is efficiently converted into (13R)-HPODE. nih.gov This isomerization is considered a slower, secondary reaction compared to the initial, rapid formation of the 11-hydroperoxide from linoleic acid. researchgate.net The relative biosynthesis of (11S)-HPODE and its isomerized product (13R)-HPODE by this enzyme has been shown to be dependent on pH. researchgate.net
The isomerization of this compound is not limited to the C-13 position. Research on the rice stem pathogen Magnaporthe salvinii has identified a secreted manganese 9S-lipoxygenase (9S-LOX) that, while primarily producing 9S-HPODE, also generates (11S)-HPODE as a minor intermediate (approximately 5%). rhea-db.org This enzyme subsequently isomerizes the (11S)-HPODE intermediate into the final 9S-HPODE product. rhea-db.org This demonstrates a clear enzymatic pathway for the conversion of the 11-hydroperoxy intermediate to a 9-hydroperoxy stereoisomer. rhea-db.org While not starting from the (11S) enantiomer, it has also been shown that a 13R-MnLOX can transform 11R-HPODE into 9R-HPODE, further supporting the general mechanism of isomerization from the C-11 position. nih.gov
Table 1: Enzymatic Isomerization of this compound This interactive table summarizes the known enzymatic pathways for the isomerization of (11S)-11-HPODE.
| Starting Compound | Enzyme | Source Organism | Product Stereoisomer | Citation |
|---|---|---|---|---|
| This compound | Manganese Lipoxygenase (MnLOX) | Gaeumannomyces graminis | (13R)-Hydroperoxylinoleate | researchgate.net, nih.gov |
| This compound | 9S-Lipoxygenase (9S-LOX) | Magnaporthe salvinii | (9S)-Hydroperoxylinoleate | rhea-db.org |
The molecular mechanism underpinning the isomerization of (11S)-HPODE to its 9- and 13-hydroperoxy counterparts involves a series of radical-mediated steps. nih.govrhea-db.org The proposed mechanism begins with the oxidation of the hydroperoxide, likely forming a peroxyl radical intermediate. rhea-db.org This is followed by a crucial step known as β-fragmentation, where the unstable peroxyl radical cleaves, eliminating molecular oxygen (O₂) and generating a carbon-centered pentadienyl radical. nih.govrhea-db.org
This delocalized pentadienyl radical is the key intermediate that allows for positional rearrangement. nih.gov The final step is the "oxygen rebound," where molecular oxygen adds back to the radical at a different position (either C-9 or C-13). nih.govrhea-db.org This re-oxygenation step locks the double bonds into a conjugated trans, trans configuration and establishes the new position of the hydroperoxy group, completing the isomerization process. nih.gov
Formation of 9-Hydroperoxylinoleate Stereoisomers
Non-Enzymatic Degradation Pathways
Beyond enzymatic conversions, this compound can undergo non-enzymatic degradation. During autoxidation processes, the formation of the bis-allylic 11-hydroperoxide is notably favored in the presence of efficient hydrogen atom donors, such as α-tocopherol, which trap the fleeting peroxyl radical intermediate before it can rearrange. nih.gov In the absence of such trapping agents, the compound can degrade through various radical-mediated reactions. nih.gov These pathways can involve further H-shift isomerizations or cyclization reactions of the peroxy radical intermediates. Additionally, non-enzymatic degradation can be facilitated by Fenton-like reactions, which involve metals like iron or manganese and hydrogen peroxide, leading to the breakdown of the hydroperoxide structure. nih.gov
Enzymatic Transformations to Secondary Oxylipins
As a primary hydroperoxide, this compound is a potential substrate for a variety of enzymes that generate a cascade of biologically active secondary oxylipins. mdpi.comacs.org While the direct isomerization to 9-HPODE and 13-HPODE is a major pathway, these resulting hydroperoxides, and potentially 11-HPODE itself, can be further metabolized. mdpi.com The enzymes responsible for these downstream transformations include:
Hydroperoxide Lyases (HPL): These enzymes cleave hydroperoxides to form short-chain aldehydes and ω-oxo acids. mdpi.comacs.org
Allene (B1206475) Oxide Synthases (AOS): AOS enzymes convert hydroperoxides into unstable allene epoxides, which are key precursors in the synthesis of jasmonates in plants. acs.org
Epoxy Alcohol Synthases (EAS): These enzymes transform hydroperoxides into epoxy alcohols. rhea-db.orgacs.org For instance, the fungus Magnaporthe salvinii secretes an EAS that acts on 9S-HPODE, the isomerized product of (11S)-HPODE. rhea-db.org
Peroxygenases and Dioxygenases: These enzymes can further oxygenate the fatty acid chain, leading to the formation of diverse products such as dihydroxy- or epoxy-fatty acids. researchgate.netmdpi.com
These secondary oxylipins play crucial roles in cellular signaling, development, and stress responses in a wide range of organisms. mdpi.com
Biological Roles and Signaling Pathways Involving 11s 11 Hydroperoxylinoleate
Involvement in Lipid Peroxidation Processes
Lipid peroxidation is a process of oxidative degradation affecting lipids, especially polyunsaturated fatty acids (PUFAs), which contain multiple carbon-carbon double bonds. wikipedia.orgamegroups.org This process, driven by free radicals, is fundamentally a chain reaction that can be broken down into three distinct phases: initiation, propagation, and termination. nih.govnih.gov (11S)-11-Hydroperoxylinoleate is a key product of the peroxidation of linoleic acid.
The lipid peroxidation cascade begins with the initiation phase. In this step, a reactive oxygen species (ROS) or another pro-oxidant radical, such as the hydroxyl radical (OH•), attacks a PUFA like linoleic acid. wikipedia.orgnih.gov The radical abstracts a hydrogen atom from a methylene (B1212753) group located between two double bonds (a bis-allylic position), generating a carbon-centered lipid radical (L•). nih.govwur.nl This radical is stabilized through the delocalization of the free electron across the double-bond system. researchgate.net
This is followed by the propagation phase, where the chain reaction continues and expands. The lipid radical (L•) reacts very quickly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). wikipedia.orgnih.gov This highly reactive peroxyl radical can then abstract a hydrogen atom from a neighboring PUFA molecule. This step regenerates a lipid radical (L•), which continues the chain, and forms a lipid hydroperoxide (LOOH), the first stable, non-radical product of the peroxidation sequence. wikipedia.orgnih.govwur.nl
| Phase | Description | Key Reactants | Key Products |
| Initiation | A pro-oxidant abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA). | PUFA (e.g., Linoleic Acid), Pro-oxidant (e.g., OH•) | Lipid Radical (L•), Water (H₂O) |
| Propagation | The lipid radical reacts with oxygen, and the resulting peroxyl radical abstracts hydrogen from another PUFA, continuing the chain. | Lipid Radical (L•), Oxygen (O₂), PUFA | Lipid Peroxyl Radical (LOO•), Lipid Hydroperoxide (LOOH) |
This table summarizes the initial phases of the lipid peroxidation chain reaction.
This compound, also known as 11S-HPODE, is a specific type of lipid hydroperoxide derived from linoleic acid. ebi.ac.uk It is classified as a bis-allylic hydroperoxide because the hydroperoxy group (-OOH) is attached to the C-11 carbon, which is situated between the two original cis double bonds of linoleic acid at C-9 and C-12. nih.gov This structure is distinct from the more commonly formed conjugated diene hydroperoxides, such as 9-HPODE and 13-HPODE, where the double bond system is rearranged during formation. nih.gov
The formation of 11-HPODE is initiated by the specific abstraction of a hydrogen atom from the C-11 position of linoleic acid. nih.gov In non-enzymatic autoxidation, the formation of bis-allylic hydroperoxides is a minor pathway. nih.gov The intermediate bis-allylic peroxyl radical is exceptionally unstable and rapidly reverts to the carbon radical and molecular oxygen through a process called β-fragmentation. nih.gov Consequently, bis-allylic hydroperoxides are typically only formed and stabilized in the presence of a highly efficient hydrogen atom donor, such as α-tocopherol (vitamin E), which can "trap" the fleeting peroxyl radical to form the stable hydroperoxide before it decomposes. nih.gov
| Feature | Bis-allylic Hydroperoxide (11-HPODE) | Conjugated Diene Hydroperoxides (9- & 13-HPODE) |
| Site of Oxygenation | C-11 of linoleic acid | C-9 or C-13 of linoleic acid |
| Double Bond Structure | Original non-conjugated cis double bonds are retained (9Z, 12Z) | A conjugated diene system is formed (e.g., 9Z, 11E or 10E, 12Z) |
| Intermediate Stability | Bis-allylic peroxyl radical is highly unstable; requires rapid H-donation for stabilization | Conjugated peroxyl radical is more stable |
| Formation Condition (Autoxidation) | Requires an efficient H-donor (e.g., α-tocopherol) | Can be formed by H-abstraction from another fatty acid |
This table provides a comparison between the formation of bis-allylic and conjugated diene hydroperoxides from linoleic acid.
The mechanism of lipid peroxidation is governed by free radical chemistry. wikipedia.org The entire process hinges on the generation and reaction of lipid (L•) and lipid peroxyl (LOO•) radicals. nih.gov The formation of this compound is a direct consequence of the reaction pathway initiated by hydrogen abstraction at C-11, leading to a pentadienyl radical intermediate. nih.gov
The subsequent addition of O₂ creates the C-11 peroxyl radical. The fate of this radical dictates the final product. For 11-HPODE to form, this peroxyl radical must be reduced by acquiring a hydrogen atom. nih.gov In enzymatic reactions, such as those catalyzed by manganese lipoxygenase, the enzyme's active site facilitates this step. researchgate.netnih.gov In non-enzymatic autoxidation, this requires an external antioxidant. nih.gov If the peroxyl radical is not trapped, it undergoes β-fragmentation, leading to isomerization and the formation of the more stable conjugated diene products (9-HPODE and 13-HPODE). nih.gov The chain reaction is ultimately terminated when two radical species combine to form a stable, non-radical product. wikipedia.org
Bis-allylic Hydroperoxide Formation and Stabilization
Oxylipin Signaling Cascades and Molecular Mechanisms
This compound is an oxylipin, a class of oxygenated fatty acids that act as crucial signaling molecules in a wide range of organisms, including fungi, plants, and animals. researchgate.netnih.gov These molecules are involved in regulating key biological processes such as development, inflammation, and host-pathogen interactions. researchgate.netnih.govnih.gov Oxylipins are typically synthesized from PUFAs through the action of dioxygenase enzymes like lipoxygenases (LOX) and cyclooxygenases (COX). nih.govuni-goettingen.de
In these signaling pathways, 11S-HPODE often serves as an initial product that can be further converted into other bioactive molecules. A notable example is the action of manganese lipoxygenase (MnLOX), an enzyme that can catalyze the isomerization of bis-allylic hydroperoxides. nih.gov MnLOX can transform 11S-HPODE into the conjugated allylic hydroperoxide, 13R-HPODE. nih.govnih.gov The proposed mechanism for this rearrangement involves the transfer of an electron from the hydroperoxide to the oxidized manganese center (Mn³⁺) within the enzyme's active site. This generates a bis-allylic peroxyl radical, which then undergoes β-fragmentation and subsequent re-oxygenation at a different position, with the final product's stereochemistry being controlled by the enzyme's structure. nih.gov This enzymatic conversion represents a key step in modulating oxylipin signals, transforming one type of signaling molecule into another with potentially different biological activities.
Functional Significance in Fungal Biology
Oxylipins, including hydroperoxides derived from linoleic acid, play a critical role in fungal biology, particularly in processes related to development and pathogenicity during interactions with host organisms. researchgate.net
The fungus Gaeumannomyces graminis, the causal agent of take-all disease in cereal crops, is a significant producer of oxylipins. researchgate.net Research has led to the isolation and characterization of a manganese lipoxygenase (MnLOX) from this fungus. researchgate.netresearchgate.net This enzyme specifically acts on linoleic acid to produce a mixture of hydroperoxides. rhea-db.org
The primary products are (13R)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13R-HPODE) and the bis-allylic hydroperoxide (11S)-hydroperoxy-(9Z,12Z)-octadecadienoic acid ((11S)-HPODE). nih.govrhea-db.org Studies have shown that the biosynthesis of both these products originates from the same initial event: the stereospecific abstraction of the pro-S hydrogen atom from the C-11 position of linoleic acid. nih.gov Furthermore, the MnLOX from G. graminis can utilize 11S-HPODE as a substrate to isomerize it into 13R-HPODE, indicating that 11S-HPODE functions as both a final product and a metabolic intermediate in this organism's biochemistry. nih.govrhea-db.org The relative ratio of these two hydroperoxides produced by the enzyme is notably dependent on the ambient pH. researchgate.net
| Enzyme | Substrate | Products | Fungal Source | Key Finding |
| Manganese Lipoxygenase (MnLOX) | Linoleic Acid | (11S)-11-HPODE and (13R)-13-HPODE | Gaeumannomyces graminis | Produces a bis-allylic hydroperoxide (11S-HPODE) which can also act as an intermediate for isomerization to 13R-HPODE. nih.govrhea-db.org |
This table details the enzymatic production of (11S)-11-HPODE in the fungus Gaeumannomyces graminis.
Contributions in Fusarium oxysporum
The soil-borne fungus Fusarium oxysporum is a significant plant pathogen responsible for vascular wilt disease in a wide array of host plants. nih.gov Within this species, the production of oxylipins, including hydroperoxides of linoleic acid, is a key aspect of its biochemistry and interaction with host organisms. Research has identified that F. oxysporum possesses a manganese lipoxygenase (Fo-MnLOX), an enzyme that catalyzes the oxidation of polyunsaturated fatty acids. researchgate.netnih.gov
Interestingly, the stereospecificity of the hydroperoxide produced by Fo-MnLOX is distinct. When acting on linoleic acid, Fo-MnLOX predominantly synthesizes the 11R-stereoisomer of 11-hydroperoxylinoleate (11R-HPODE), along with 13S-HPODE and 9(S/R)-HPODE. researchgate.netnih.gov This is in contrast to other fungal manganese lipoxygenases that produce the 11S-stereoisomer. The formation of 11R-HPODE by Fo-MnLOX occurs through a suprafacial mechanism, where both hydrogen abstraction and oxygen insertion occur on the same face of the fatty acid substrate. researchgate.net The unique production of the 11R-stereoisomer is attributed to the specific orientation of the linoleic acid substrate within the active site of the Fo-MnLOX enzyme. researchgate.net
While the precise signaling pathways initiated by 11R-HPODE in F. oxysporum are still under investigation, oxylipins in pathogenic fungi are generally understood to be crucial for development and host infection. uni-goettingen.deresearchgate.net These molecules can act as signals in cell-to-cell communication and modulate the pathogenic lifestyle of the fungus. uni-goettingen.de In F. oxysporum, fungal lipoxygenases are thought to play a role in regulating the biosynthesis of secondary metabolites and toxins, including jasmonates. researchgate.net The production of specific oxylipins like 11R-HPODE is likely integral to the complex chemical communication that governs the fungus's growth, development, and pathogenic interactions with its plant hosts. researchgate.netuni-goettingen.de
| Enzyme | Organism | Substrate | Major Products | Stereospecificity of 11-HPODE |
| Fo-MnLOX | Fusarium oxysporum | Linoleic Acid | 11-HPODE, 13S-HPODE, 9(S/R)-HPODE | 11R |
Implications in Colletotrichum gloeosporioides
Colletotrichum gloeosporioides is a prominent plant pathogenic fungus that causes anthracnose disease in a variety of crops. mdpi.com Similar to F. oxysporum, this fungus utilizes a manganese lipoxygenase (Cg-MnLOX) to generate oxylipins from fatty acids. However, the product profile of Cg-MnLOX shows a different stereoselectivity. researchgate.netresearchgate.net
Cg-MnLOX, when incubated with linoleic acid, produces this compound (11S-HPODE) with high stereoselectivity, in addition to 9S-HPODE and 13R-HPODE. researchgate.netresearchgate.net The formation of the 11S-stereoisomer distinguishes it from the enzyme found in F. oxysporum. The biosynthesis of 11S-HPODE by Cg-MnLOX also proceeds via a suprafacial mechanism. researchgate.net The production of these oxylipins is considered significant for the fungus's life cycle and its ability to infect host plants. mdpi.comnih.gov
The signaling role of oxylipins in Colletotrichum species is linked to key pathogenic processes. For instance, signaling pathways such as the MAPK pathway are crucial for appressorium formation, a specialized infection structure. nih.gov Ethylene, a plant hormone, can be sensed by C. gloeosporioides and promotes the formation of appressoria, a process dependent on GPCR and MAPK pathways. mdpi.com While a direct signaling cascade initiated by this compound has not been fully mapped, as a product of Cg-MnLOX, it is part of the broader oxylipin-mediated signaling that is crucial for fungal development and virulence. uni-goettingen.deresearchgate.net These lipid mediators can influence intercellular communication and are implicated in modulating the host-pathogen interaction. uni-goettingen.de
| Enzyme | Organism | Substrate | Major Products | Stereospecificity of 11-HPODE |
| Cg-MnLOX | Colletotrichum gloeosporioides | Linoleic Acid | 9S-HPODE, 11S-HPODE, 13R-HPODE | 11S |
Presence and Role in Cyanobacteria
Cyanobacteria, a phylum of photosynthetic bacteria, also possess the enzymatic machinery to produce hydroperoxides of polyunsaturated fatty acids. researchgate.netnih.gov In the cyanobacterium Cyanothece sp. PCC8801, an iron-containing lipoxygenase, designated CspLOX2, has been identified. researchgate.netresearchgate.net This enzyme is notable for its production of bis-allylic hydroperoxides from linoleic acid. researchgate.net
Specifically, CspLOX2 catalyzes the formation of 11-hydroperoxylinoleate (11-HPODE) as the major product, accounting for approximately 75% of the initial products. researchgate.net Further analysis has revealed that the 11-HPODE produced by CspLOX2 is the 11R-stereoisomer. acs.org This is an interesting case of catalytic convergence, as a fungal manganese-containing LOX and a cyanobacterial iron-containing LOX produce the same stereoisomer of 11-HPODE, albeit through different mechanisms. researchgate.netacs.org While fungal MnLOXs utilize a suprafacial mechanism, the iron-containing LOX from Cyanothece is proposed to form 11R-HPODE via an antarafacial mechanism. researchgate.net
The biological function of 11R-HPODE and other oxylipins in cyanobacteria is an area of ongoing research. In general, these molecules are considered to be involved in signaling pathways that regulate various cellular processes. semanticscholar.orgmdpi.com In other organisms, oxylipins play roles in responses to stress and in development. uni-goettingen.de In cyanobacteria, with their photosynthetic lifestyle, oxylipins could potentially be involved in managing oxidative stress or in cell-to-cell communication within microbial communities. semanticscholar.orgmdpi.com Another cyanobacterium, Nostoc, has been shown to possess a 10S-dioxygenase that acts on linoleate, indicating diverse pathways for fatty acid oxygenation exist within this phylum. nih.gov
| Enzyme | Organism | Substrate | Major Product | Stereospecificity of 11-HPODE |
| CspLOX2 | Cyanothece sp. PCC8801 | Linoleic Acid | 11-HPODE | 11R |
Interactions with Other Lipid Metabolism Pathways (Non-Clinical)
This compound, as an intermediate in lipid metabolism, has the potential to be further metabolized and thus interact with other lipid metabolic pathways. The initial formation of 11S-HPODE is catalyzed by specific lipoxygenases, such as the manganese lipoxygenase from Gaeumannomyces graminis, which produces both 11S-HPODE and 13R-HPODE. nih.gov
One of the key reactions that 11S-HPODE can undergo is isomerization. The same manganese lipoxygenase that produces 11S-HPODE can also convert it to 13R-HPODE. nih.gov This isomerization likely proceeds through a process of β-fragmentation to a pentadienyl radical followed by oxygen reincorporation. nih.gov This demonstrates a direct link and conversion between different positional and stereoisomers of hydroperoxylinoleates.
Furthermore, hydroperoxy fatty acids are pivotal precursors in the biosynthesis of a vast array of signaling lipids, including leukotrienes and prostaglandins, which are formed via the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, respectively. mdpi.comfrontiersin.org These pathways typically utilize arachidonic acid in mammals, but the fundamental enzymatic reactions involve the conversion of hydroperoxy intermediates. mdpi.com For instance, in the leukotriene pathway, a hydroperoxyeicosatetraenoic acid (HPETE) is converted to leukotriene A4. researchgate.net It is conceivable that 11S-HPODE could be a substrate for other enzymes that recognize hydroperoxy fatty acids. For example, some enzymes with epoxyalcohol synthase (EAS) activity can transform hydroperoxides into epoxy alcohols. rhea-db.org While specific studies detailing the direct conversion of 11S-HPODE by cyclooxygenases or other synthases are not abundant, the structural similarity of 11S-HPODE to other hydroperoxy fatty acid intermediates suggests a potential for cross-talk between these pathways. The enzymatic machinery for metabolizing hydroperoxides is diverse, and the fate of 11S-HPODE likely depends on the specific enzymatic context of the organism. nih.gov
Analytical and Spectroscopic Methodologies for Research on 11s 11 Hydroperoxylinoleate
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating (11S)-11-hydroperoxylinoleate from complex mixtures of lipid oxidation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of linoleic acid hydroperoxides. mdpi.com Both normal-phase and reversed-phase HPLC are employed. Normal-phase HPLC can separate positional isomers, while chiral-phase HPLC is essential for resolving enantiomers, such as the S and R configurations of hydroperoxides. researchgate.netresearchgate.net For instance, chiral phase HPLC has been successfully used to separate the reduced hydroperoxide derivatives of linoleic acid. aocs.org The use of a chiral column, such as a Chiralcel OD-R, with a mobile phase like methanol-water-acetic acid, allows for the resolution of racemic mixtures of hydroperoxide positional isomers. tandfonline.com
A common approach involves initial separation by reversed-phase HPLC, followed by normal-phase HPLC to isolate specific positional isomers. researchgate.net Detection is often achieved using UV detectors at 235 nm, which is characteristic of the conjugated diene system present in these hydroperoxides. aocs.org Furthermore, chemiluminescence-HPLC (CL-HPLC) offers a highly specific and sensitive detection method for hydroperoxides. mdpi.comtandfonline.com
Table 1: HPLC Methods for this compound and Related Compounds
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Chiral Phase HPLC | DNBPG column | Hexane-isopropanol (99.5:0.5, v/v) | UV at 235 nm | Separation of reduced hydroperoxide derivatives | aocs.org |
| Chiral Phase HPLC | Chiralcel OD-R column | Methanol-water-acetic acid (80:20:1, v/v/v) | - | Resolution of racemic positional isomers | tandfonline.com |
| Normal Phase HPLC | Silica column | - | UV detection | Separation of positional isomers | mdpi.com |
| Reversed-Phase HPLC | C18 column | Acetonitrile/THF/formic acid and water/formic acid | UV at 234 nm | Quantification of 9- and 13-hydroperoxides | mdpi.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful tool for analyzing fatty acid hydroperoxides, although it typically requires derivatization to increase the volatility and stability of the analytes. researchgate.net The hydroperoxy group is usually reduced to a hydroxyl group, which is then converted to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. mdpi.com This derivatization prevents the decomposition of the hydroperoxide moiety at the high temperatures used in GC. mdpi.com
GC analysis can be used to determine the fatty acid composition and to quantify hydroperoxides after reduction and derivatization. mdpi.com For instance, after reduction with sodium borohydride (B1222165) and silylation, GC analysis can be performed with a temperature gradient to separate the resulting hydroxy fatty acid derivatives. mdpi.com The use of chiral derivatizing agents, such as (S)-ibuprofen, allows for the separation of diastereomeric pairs on standard achiral GC columns, enabling the determination of the enantiomeric excess of the original hydroperoxides. wiley.com
Mass Spectrometry (MS) Applications
Mass spectrometry, particularly when coupled with chromatographic techniques, is indispensable for the structural elucidation and quantification of this compound.
LC-MS and LC-MS/MS for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for the direct analysis of lipid hydroperoxides. mdpi.comuq.edu.au These techniques allow for the simultaneous separation, identification, and quantification of various hydroperoxy fatty acids and their metabolites. nih.gov LC-MS with an ion trap mass spectrometer can be used to study the MSn mass spectra of metabolites, providing detailed structural information. nih.gov
In LC-MS/MS, multiple reaction monitoring (MRM) is a common mode of operation for targeted quantification. researchgate.netmdpi.comnih.gov This approach offers high sensitivity and selectivity, with limits of detection and quantification often in the low nanogram per milliliter range. researchgate.netmdpi.com For example, a validated LC-MS/MS method for various fatty acid hydroperoxides achieved a short analysis time of 6 minutes with detection limits between 0.1 and 1 pmol/µL. mdpi.com The products can be quantified by monitoring the intensity of specific ion transitions, such as the carboxylate anion (m/z 311 for linoleic acid hydroperoxide). researchgate.net
Table 2: LC-MS/MS Parameters for Steroid Analysis (Illustrative of Methodologies)
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.comnih.gov |
| Gas Temperature | 325 °C | mdpi.com |
| Gas Flow Rate | 10 L/min | mdpi.com |
| Nebulizer Pressure | 20 psi | mdpi.com |
| Capillary Voltage | 4000 V | mdpi.com |
| Column | C18 (e.g., 100 mm length) | mdpi.com |
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. europa.eu This capability is invaluable for the structural elucidation of unknown compounds or for confirming the identity of known ones like this compound. europa.eucopernicus.org Techniques like quadrupole-time-of-flight (Q-TOF) MS/MS can be used to analyze fragment ions, which helps in identifying the position of the hydroperoxy group. acs.org
The presence of alkali metals, such as sodium, during tandem mass spectrometry analysis can promote the formation of structure-diagnostic fragment ions, aiding in the precise localization of the hydroperoxy group without the need for extensive chromatographic separation. acs.orgnih.gov For example, the collision-induced dissociation (CID) spectra of sodiated 13-HPODE revealed a characteristic neutral loss of 88 Da from the hydroperoxy group. acs.org
GC-MS for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds and derivatized non-volatile compounds. semanticscholar.orgusm.myekb.eg For the analysis of this compound, the compound is typically reduced and derivatized to form a more stable and volatile compound, such as a trimethylsilyl (TMS) derivative of the corresponding hydroxy fatty acid. mdpi.com
The resulting mass spectra from GC-MS analysis provide a fragmentation pattern that can be used to identify the original structure. researchgate.net This method is particularly useful for identifying the decomposition products of linoleic acid hydroperoxide isomers, which can provide insights into the mechanisms of lipid oxidation. researchgate.net For instance, the analysis of decomposition products of 13S-HPODE by GC-MS after heating in the GC injection port revealed methyl octanoate (B1194180) and methyl 9-oxononanoate (B1257084) as major cleavage fragments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of this compound. Through the analysis of one-dimensional and two-dimensional NMR spectra, researchers can precisely map the connectivity and stereochemistry of the molecule.
One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals characteristic signals for the protons in the vicinity of the hydroperoxy group and the conjugated diene system. Key proton resonances are observed for the methine proton attached to the carbon bearing the hydroperoxy group (C-11), the olefinic protons of the conjugated diene (C-9, C-10, C-12, C-13), and the protons of the methylene (B1212753) groups adjacent to the double bonds. The chemical shifts and coupling constants of these protons are diagnostic for the (11S)-11-hydroperoxy- (9Z,12Z) structure. For instance, the proton at C-11 typically appears as a multiplet, and its specific chemical shift and coupling pattern are crucial for confirming the position of the hydroperoxy group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each carbon atom. aocs.org The chemical shifts of the carbons involved in the conjugated diene system and the carbon attached to the hydroperoxy group are particularly informative. The C-11 carbon, being attached to the electronegative hydroperoxy group, exhibits a characteristic downfield shift. The precise chemical shifts of the olefinic carbons help to confirm the geometry of the double bonds.
The following table summarizes typical chemical shift ranges for key nuclei in this compound, although slight variations can occur depending on the solvent and experimental conditions. researchgate.netaocs.org
| Nucleus | Position | Typical Chemical Shift (ppm) |
| ¹H | C-11-H | Multiplet |
| ¹H | Olefinic Protons | ~5.0 - 6.5 |
| ¹³C | C-11 | Downfield shifted |
| ¹³C | Olefinic Carbons | ~120 - 140 |
Note: Specific ppm values can vary based on experimental conditions.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in the one-dimensional spectra and for establishing the complete bonding network of this compound. scielo.br
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. researchgate.net This is particularly useful for tracing the proton network through the aliphatic chain and confirming the positions of the double bonds and the hydroperoxy group relative to each other. Cross-peaks in the COSY spectrum correlate the signals of coupled protons, allowing for a step-by-step assignment of the entire spin system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. mdpi.commdpi.com This powerful technique allows for the direct assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. By combining COSY and HSQC data, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar coupling correlations | Tracing the proton connectivity along the fatty acid chain. |
| HSQC | ¹H-¹³C one-bond correlations | Assigning specific protons to their directly attached carbon atoms. |
One-Dimensional NMR (¹H, ¹³C)
Spectroscopic Characterization
Beyond NMR, other spectroscopic methods play vital roles in the study of this compound, particularly for monitoring its formation in real-time and for investigating the transient species involved in its biosynthesis.
The formation of this compound from linoleic acid involves the creation of a conjugated diene system. This structural change results in a characteristic absorption of ultraviolet (UV) light. UV-Vis spectroscopy is therefore a convenient and widely used method to monitor the progress of lipoxygenase-catalyzed reactions that produce this hydroperoxide. mdpi.com The appearance of a strong absorbance peak, typically around 234 nm, is indicative of the formation of the conjugated diene hydroperoxide. uni-goettingen.de The rate of increase in absorbance at this wavelength can be used to determine the kinetics of the enzymatic reaction. osti.gov
| Spectroscopic Feature | Wavelength (nm) | Significance |
| Absorbance Maximum | ~234 | Formation of the conjugated diene system in this compound. |
The enzymatic synthesis of this compound by lipoxygenases involves paramagnetic species, namely radical intermediates and the metal cofactor (typically iron or manganese) in the enzyme's active site. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing these species. nih.gov
EPR studies can provide insights into the electronic structure and coordination environment of the catalytic metal ion in lipoxygenase during different stages of the catalytic cycle. acs.org For instance, changes in the EPR signal of the iron center upon substrate binding and product formation can reveal details about the enzyme's mechanism. nih.gov Furthermore, while the direct detection of the transient lipid radical intermediate can be challenging due to its short lifetime, spin-trapping techniques combined with EPR can be employed to capture and identify these reactive species, providing direct evidence for the radical mechanism of lipoxygenation. uni-goettingen.de In some cases, EPR has been used to study manganese lipoxygenases that can also produce this compound. researchgate.net
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. uc.pt In the context of this compound, IR spectroscopy can be used to identify the characteristic vibrations of the hydroperoxy (-OOH) group and the carbon-carbon double bonds. mdpi.com The O-H stretching vibration of the hydroperoxy group typically appears as a broad band in the region of 3400-3600 cm⁻¹. mdpi.com Additionally, the C=C stretching vibrations of the conjugated diene system can be observed. cabidigitallibrary.org The formation of a trans double bond during the isomerization that can accompany lipoxygenation can be detected by the appearance of a band around 970 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroperoxy (-OOH) | O-H Stretch | 3400 - 3600 (broad) |
| Conjugated Diene (C=C) | C=C Stretch | ~1600 - 1650 |
| trans-Double Bond | C-H Bend (out-of-plane) | ~970 |
Electron Paramagnetic Resonance (EPR) for Radical Intermediates and Metal Centers
Chiral Analysis Techniques
The stereospecificity of lipoxygenase-catalyzed reactions necessitates analytical methods that can distinguish between different enantiomers of hydroperoxy fatty acids. For this compound, several chiral analysis techniques have been developed to separate and quantify the (S) and (R) enantiomers, ensuring the accurate determination of enantiomeric purity and the study of enzyme stereoselectivity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, employing either chiral stationary phases or derivatization strategies. wiley.comresearchgate.netpnas.org
Direct separation of enantiomers is often achieved using HPLC with a chiral stationary phase (CSP). wiley.comgeneralmetabolics.com Columns such as Chiralpak AD or Chiralcel OD-R have proven effective in resolving racemic mixtures of hydroperoxy and hydroxy fatty acids. wiley.compnas.org For instance, the Chiralpak AD-RH (reversed-phase) column can achieve baseline resolution of hydroperoxy derivatives of linoleic acid. wiley.com These methods are advantageous as they are easy to use and allow for sensitive analysis with simple UV detection, often at 234 nm, which corresponds to the conjugated diene system of the hydroperoxide. researchgate.net
An alternative approach involves the derivatization of the racemic hydroperoxide mixture to form diastereomers, which can then be separated on a standard, achiral HPLC column. researchgate.netescholarship.org One established method is the reaction of the hydroperoxide with a chiral vinyl ether, such as the 2-propenyl ether derived from trans-2-phenylcyclohexanol, to form diastereomeric perketals. escholarship.orgcore.ac.uk These perketals are stable enough for chromatographic separation by either normal-phase or reversed-phase HPLC. escholarship.orgcore.ac.uk After separation, the hydroperoxide enantiomers can be regenerated by mild acid hydrolysis without racemization. escholarship.orgcore.ac.uk Another derivatization strategy involves the reduction of the hydroperoxide to the corresponding alcohol, followed by esterification with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. The resulting diastereomeric MTPA esters can be separated and their ratio determined by NMR spectroscopy or HPLC.
Gas chromatography-mass spectrometry (GC-MS) can also be employed for chiral analysis, typically after reduction of the hydroperoxide to the more stable hydroxyl derivative and subsequent derivatization. For example, the hydroxy fatty acid methyl esters can be derivatized with an enantiopure reagent like (S)-ibuprofen, creating diastereomers that can be resolved using achiral GC-MS. nih.gov This allows for the calculation of the enantiomeric excess of the original hydroperoxide. nih.gov
Table 1: Chiral Analysis Techniques for Hydroperoxylinoleates
| Technique | Method | Stationary Phase/Reagent | Detection | Reference |
|---|---|---|---|---|
| Chiral HPLC | Direct Enantiomer Separation | Chiralpak AD or AD-RH | UV (234 nm) | wiley.com |
| Chiral HPLC | Direct Enantiomer Separation | Chiralcel OD-R | UV, MS | pnas.orgacs.org |
| HPLC with Derivatization | Diastereomer Separation (Perketals) | Chiral vinyl ether (from trans-2-phenylcyclohexanol) + Achiral Silica Gel | UV (254 nm) | escholarship.orgcore.ac.uk |
| NMR with Derivatization | Diastereomer Analysis (MTPA Esters) | α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride | NMR | |
| GC-MS with Derivatization | Diastereomer Separation | (S)-ibuprofen | Mass Spectrometry | nih.gov |
Isotopic Labeling Strategies in Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating the reaction mechanisms of enzymes, including the lipoxygenases that produce this compound. nih.govyoutube.com By replacing specific atoms in the substrate (linoleic acid) or in co-substrates (molecular oxygen) with their heavier isotopes, researchers can trace the movement of atoms and probe the nature of bond-breaking and bond-forming steps. nih.govnih.gov
Deuterium (B1214612) (²H) labeling is frequently used to investigate the initial hydrogen abstraction step, which is often the rate-determining step in the lipoxygenase reaction. nih.govacs.org The synthesis of linoleic acid specifically deuterated at the C-11 position (e.g., 11,11-d₂-linoleic acid) is crucial for these studies. pnas.orgacs.org When this deuterated substrate is used in the enzymatic reaction, a significant decrease in the reaction rate is often observed compared to the non-deuterated substrate. This phenomenon, known as the primary kinetic isotope effect (KIE), provides strong evidence that the C-11 hydrogen bond cleavage is a key part of the rate-limiting step. pnas.orgacs.org For soybean lipoxygenase, which produces 13(S)-hydroperoxylinoleate, very large KIE values (around 80) have been measured, suggesting that quantum mechanical tunneling plays a significant role in the hydrogen transfer process. pnas.orgcore.ac.uk Studies on manganese lipoxygenase, which forms (11S)-HPOD, also show a primary isotope effect when using (11S)-[²H]linoleic acid, confirming the stereospecific abstraction of the pro-S hydrogen at C-11. nih.gov
Oxygen-18 (¹⁸O) labeling is employed to determine the source of the oxygen atoms incorporated into the hydroperoxide product. nih.gov These experiments can be conducted in two main ways: by carrying out the enzymatic reaction in an atmosphere of ¹⁸O₂ gas with unlabeled linoleic acid, or by incubating an ¹⁸O-labeled hydroperoxide with the enzyme. nih.govpnas.org In the reaction catalyzed by manganese lipoxygenase, incubating linoleic acid under an ¹⁸O₂ atmosphere results in the incorporation of ¹⁸O into the (11S)-hydroperoxylinoleate product, confirming that the oxygen comes from molecular oxygen. nih.gov Furthermore, ¹⁸O-labeling has been instrumental in studying the mechanism of hydroperoxide rearrangement. For example, when 11-¹⁸O₂-HPOD was incubated with manganese lipoxygenase, the resulting (13R)-HPOD product retained a significant portion of the ¹⁸O label. nih.gov This, combined with experiments showing ¹⁸O incorporation from ¹⁸O₂ gas during the rearrangement, suggested a mechanism involving the release and re-binding of molecular oxygen. nih.gov
In addition to deuterium and oxygen isotopes, carbon-13 (¹³C) labeled linoleic acid has been synthesized to probe the active site geometry of the enzyme-substrate complex. researchgate.netescholarship.org These ¹³C-labeled substrates are valuable for techniques like electron-nuclear double-resonance (ENDOR) spectroscopy, which can provide detailed structural information. escholarship.org
Table 2: Isotopic Labeling Strategies in Lipoxygenase Mechanistic Studies
| Isotope | Labeled Molecule | Purpose of Study | Key Finding | Reference(s) |
|---|---|---|---|---|
| Deuterium (²H) | [11,11-²H₂]linoleic acid | Investigate the rate-determining step (Kinetic Isotope Effect) | C-H bond cleavage at C-11 is the rate-limiting step; evidence for quantum tunneling. | pnas.orgnih.govacs.org |
| Oxygen-18 (¹⁸O) | Molecular Oxygen (¹⁸O₂) | Trace the origin of oxygen in the hydroperoxide group | The two oxygen atoms in the hydroperoxide are derived from a single molecule of O₂. | nih.govpnas.org |
| Oxygen-18 (¹⁸O) | 11-¹⁸O₂-HPOD | Elucidate the mechanism of hydroperoxide isomerization | Isomerization can proceed via deoxygenation and reoxygenation, with exchange of O₂ with the solvent pool. | nih.gov |
| Carbon-13 (¹³C) | Site-specifically ¹³C-labeled linoleic acid | Probe enzyme-substrate active site geometry | Provides structural data on the enzyme-substrate complex through spectroscopic methods (e.g., ENDOR). | researchgate.netescholarship.org |
Synthetic and Recombinant Approaches for Research Applications of 11s 11 Hydroperoxylinoleate
Enzymatic Synthesis for Controlled Production in Research Settings
Enzymatic synthesis offers a highly specific and controlled method for producing (11S)-11-hydroperoxylinoleate. Lipoxygenases (LOXs) are the key enzymes in this process, catalyzing the regio- and stereospecific insertion of dioxygen into polyunsaturated fatty acids like linoleic acid. researchgate.net
A notable example is the manganese lipoxygenase (Mn-LO) isolated from the fungus Gaeumannomyces graminis. acs.org This enzyme catalyzes the abstraction of the pro-S hydrogen from C-11 of linoleic acid, leading to the formation of a linoleoyl radical. acs.org This initial step is critical for the subsequent insertion of oxygen to yield (11S)-hydroperoxylinoleate ((11S)-HPODE). acs.org Research has shown that the biosynthesis of (11S)-HPODE and its isomer, (13R)-HPODE, by manganese lipoxygenase is pH-dependent. researchgate.net By adjusting the pH of the reaction, the relative yields of these two products can be influenced, allowing for a degree of control over the synthesis. researchgate.net For instance, incubating linoleic acid with manganese lipoxygenase at various pH levels (from 5 to 11) demonstrates a clear effect on the product ratio. researchgate.net
The process involves incubating linoleic acid with the purified enzyme in a buffered solution at a specific temperature. The reaction products can then be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) by monitoring the intensity of the carboxylate anions. researchgate.net
Table 1: Factors Influencing Enzymatic Synthesis of this compound
| Factor | Description | Impact on Synthesis | Reference |
| Enzyme Source | Manganese lipoxygenase from Gaeumannomyces graminis | Catalyzes the specific formation of (11S)-HPODE. | researchgate.netacs.org |
| Substrate | Linoleic Acid | The fatty acid that is oxygenated to form the hydroperoxide. | researchgate.netacs.org |
| pH | The acidity or alkalinity of the reaction medium. | Influences the ratio of (11S)-HPODE to (13R)-HPODE produced. | researchgate.net |
| Temperature | The thermal condition of the incubation. | Affects enzyme activity and reaction rate. | researchgate.net |
Chemical Synthesis of this compound and its Derivatives for Research Purposes
While enzymatic methods offer high specificity, chemical synthesis provides a versatile alternative for producing this compound and its derivatives, which are valuable for a wide range of research applications. jchemrev.com Chemo-enzymatic strategies, which combine chemical reactions with enzymatic steps, are particularly powerful. mit.edufrontiersin.org
A general approach to synthesizing fatty acid hydroperoxides involves the oxidation of the corresponding polyunsaturated fatty acid. For instance, a chemo-enzymatic method can be employed where an initial enzymatic epoxidation of a double bond is followed by chemical hydrolysis to form a diol. frontiersin.org Subsequent selective oxidation can yield the desired hydroperoxy derivative. frontiersin.org
The synthesis of derivatives is also crucial for structure-activity relationship studies. For example, thiohydantoin derivatives can be synthesized and used as intermediates in the preparation of biologically active molecules. jchemrev.com The synthesis often involves the reaction of an amino acid with an isothiocyanate, followed by cyclization. jchemrev.com These synthetic routes allow for the creation of a library of related compounds to probe the biological activity and mechanism of action of the parent molecule.
Strategies for Recombinant Enzyme Production and Engineering
The production of enzymes like lipoxygenases in sufficient quantities for research and potential industrial applications often relies on recombinant DNA technology. nih.gov This involves expressing the gene encoding the desired enzyme in a suitable host organism, such as Escherichia coli. nih.govnih.gov
Several strategies can be employed to optimize the production of recombinant proteins. nih.gov These include:
Vector Selection: Choosing the appropriate expression vector is critical for achieving high levels of protein expression. nih.govbiocompare.com
Host Strain Optimization: Different E. coli strains have varying capacities for protein production and folding. nih.gov Selecting or engineering a host strain can significantly improve yields. nih.gov
Culture Condition Optimization: Factors such as temperature, inducer concentration, and media composition can be fine-tuned to maximize the production of soluble, active enzyme. nih.gov
Signal Peptide Engineering: For secreted proteins, engineering the signal peptide can enhance translocation across the cell membrane. nih.govmdpi.commdpi.com
Furthermore, enzyme engineering techniques, such as directed evolution and rational design, can be used to improve the properties of the enzyme itself. plos.orgnih.govresearchgate.net For instance, mutagenesis methods can be used to create enzyme variants with enhanced stability, activity, or altered substrate specificity. plos.org This allows for the tailoring of biocatalysts for specific synthetic purposes, including the more efficient or specific production of this compound. nih.gov Machine learning-guided platforms are also emerging as powerful tools to accelerate the enzyme engineering process by rapidly screening vast libraries of enzyme variants. nih.gov
Table 2: Key Strategies in Recombinant Enzyme Production and Engineering
| Strategy | Description | Application in (11S)-HPODE Synthesis | Reference |
| Recombinant Expression | Production of lipoxygenase in a host organism like E. coli. | Enables large-scale and cost-effective production of the enzyme. | nih.govnih.gov |
| Directed Evolution | Iterative rounds of mutagenesis and screening to improve enzyme properties. | Can enhance the specificity and efficiency of (11S)-HPODE formation. | plos.orgnih.gov |
| Rational Design | Site-directed mutagenesis based on the enzyme's structure and mechanism. | Allows for targeted modifications to improve catalytic function. | researchgate.net |
| Cell-Free Expression | In vitro synthesis of the enzyme from a DNA template. | Facilitates rapid prototyping and screening of enzyme variants. | nih.gov |
Comparative Biochemical Studies of 11s 11 Hydroperoxylinoleate Pathways
Distinctions Between Manganese-Dependent and Iron-Dependent Lipoxygenases
Lipoxygenases are typically non-heme iron-containing dioxygenases (FeLOX) widely found in plants, animals, and bacteria. acs.orgdiva-portal.org However, a distinct class of lipoxygenases that utilize manganese as the catalytic metal (MnLOX) has been identified, primarily in fungi. diva-portal.orgresearchgate.netnih.gov The choice of metal cofactor imparts significant differences in the enzyme's structure, reaction mechanism, and product profile, including the formation of (11S)-11-hydroperoxylinoleate.
The catalytic cycle for both enzyme types involves the redox cycling of the metal center. acs.orguni-goettingen.de In FeLOX, the iron cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) states, while in MnLOX, the manganese cycles between Mn²⁺ and Mn³⁺. acs.orgdiva-portal.org The active state required for catalysis is Fe³⁺ for iron-dependent enzymes and is thought to be Mn³⁺ for their manganese counterparts. uni-goettingen.demdpi.com
A fundamental mechanistic distinction lies in the stereochemistry of hydrogen abstraction and oxygen insertion. nih.gov
Iron-Dependent Lipoxygenases (FeLOX): These enzymes typically catalyze an antarafacial reaction. The hydrogen atom is abstracted from one face of the substrate's pentadiene system, and the oxygen molecule is inserted on the opposite face. acs.orgnih.gov
Manganese-Dependent Lipoxygenases (MnLOX): In contrast, MnLOX enzymes catalyze a suprafacial reaction, where both hydrogen abstraction and oxygen insertion occur on the same face of the fatty acid substrate. diva-portal.orgnih.gov
Furthermore, MnLOX exhibits a unique catalytic capability not prominent in FeLOX: the ability to form and subsequently rearrange bis-allylic hydroperoxides like this compound. researchgate.netnih.govnih.gov The manganese lipoxygenase from the fungus Gaeumannomyces graminis was the first identified to produce this compound from linoleic acid. nih.gov This enzyme can then isomerize the initially formed bis-allylic product into conjugated hydroperoxides, such as (13R)-hydroperoxylinoleate. researchgate.netnih.gov This isomerization capacity is significantly lower in FeLOX. nih.gov
| Feature | Manganese-Dependent Lipoxygenase (MnLOX) | Iron-Dependent Lipoxygenase (FeLOX) |
|---|---|---|
| Catalytic Metal | Manganese (Mn) | Iron (Fe) |
| Primary Organisms | Fungi diva-portal.orgnih.gov | Plants, Animals, Bacteria, Fungi acs.orgdiva-portal.org |
| Reaction Stereochemistry | Suprafacial (H-abstraction and O₂-insertion on the same face) diva-portal.orgnih.gov | Antarafacial (H-abstraction and O₂-insertion on opposite faces) acs.orgnih.gov |
| Key Product from Linoleic Acid | Forms bis-allylic (11S)-hydroperoxylinoleate and conjugated hydroperoxides (e.g., 13R-HPODE) nih.gov | Primarily forms conjugated hydroperoxides (e.g., 9S-HPODE, 13S-HPODE) nih.govresearchgate.net |
| Catalytic Activity | Efficiently oxidizes and rearranges bis-allylic hydroperoxides nih.govnih.gov | Low catalytic rate for rearrangement of bis-allylic hydroperoxides nih.gov |
Stereochemical Divergence in Hydroperoxide Formation
The formation of hydroperoxides by lipoxygenases is highly specific, yielding products with distinct regio- and stereochemistry (e.g., 9S, 13S, 11S, or 11R). This stereochemical outcome is not random but is precisely controlled by the enzyme's active site architecture.
A critical factor determining the S or R configuration of the resulting hydroperoxide is a single amino acid residue within the enzyme's catalytic domain. gsartor.org Extensive research has shown that this residue is highly conserved as an Alanine (Ala) in S-lipoxygenases and a Glycine (Gly) in R-lipoxygenases. nih.govgsartor.org
An Alanine residue promotes oxygenation deep within the substrate-binding pocket, leading to an S-configured hydroperoxide. gsartor.org
Substituting this Alanine with a smaller Glycine residue shifts the position of oxygenation to the proximal end of the reactive pentadiene, resulting in an R-configured product. gsartor.org
This relationship demonstrates that stereocontrol (R vs. S) is directly linked to the position of oxygen insertion on the fatty acid substrate following the initial hydrogen abstraction. gsartor.org For instance, after hydrogen abstraction from linoleic acid, oxygen can be added to either end of the activated pentadiene radical. The enzyme's structure dictates which end is favored and from which face the oxygen attacks, thereby determining both the position (e.g., C-9 or C-13) and the stereochemistry (S or R). nih.gov
The orientation of the fatty acid substrate within the active site—whether it binds head-first or tail-first—is another crucial determinant of the final product. acs.orgnih.gov For example, soybean 13S-LOX and corn 9S-LOX abstract hydrogens with different stereospecificity (11S and 11R, respectively) from linoleic acid. This is explained by the substrate adopting reversed orientations in the respective active sites, allowing the enzyme to maintain a fixed spatial relationship between hydrogen abstraction and oxygen insertion. nih.gov
While many fungal MnLOX enzymes produce (11S)-hydroperoxylinoleate, interesting exceptions highlight the principles of stereochemical divergence. The MnLOX from Fusarium oxysporum notably catalyzes the oxygenation of linoleic acid to produce 11R-hydroperoxylinoleate instead of the more common 11S enantiomer. diva-portal.org This switch in stereochemistry has been attributed to a single amino acid exchange (Ser/Phe) within the active site, further underscoring the precise structural control over product chirality. diva-portal.org
| Enzyme/Factor | Stereochemical Outcome | Mechanism/Rationale |
|---|---|---|
| Active Site Alanine | S-hydroperoxide | Promotes oxygenation deep in the active site cavity. gsartor.org |
| Active Site Glycine | R-hydroperoxide | Switches the position of oxygenation across the face of the reacting pentadiene. nih.govgsartor.org |
| Substrate Orientation | Determines regio- and stereospecificity (e.g., 9S vs. 13S) | Head-to-tail orientation determines which pentadiene end is positioned for catalysis. acs.orgnih.gov |
| MnLOX of G. graminis | (11S)-hydroperoxylinoleate | A common outcome for this class of MnLOX. diva-portal.orgnih.gov |
| MnLOX of F. oxysporum | (11R)-hydroperoxylinoleate | Attributed to a specific Ser/Phe exchange in the active site. diva-portal.org |
Cross-Species Analysis of this compound Metabolism
The metabolic fate of this compound and the lipoxygenase pathways that produce it vary significantly across different species and even between closely related strains. plos.org Cross-species analysis of these metabolic pathways provides insight into their evolutionary diversification and ecological functions. plos.orgfrontiersin.org
In fungi, the production of this compound is a hallmark of certain MnLOX-containing species like Gaeumannomyces graminis and Magnaporthe oryzae. nih.govnih.gov In these plant pathogens, the secreted MnLOX enzymes are implicated in facilitating infection and invasive growth. nih.gov However, other fungal species exhibit different LOX profiles. For example, the 13S-FeLOX of Fusarium oxysporum is established in the biosynthesis of jasmonates, a different class of oxylipins. nih.gov The MnLOX from F. oxysporum and Colletotrichum gloeosporioides can oxidize linoleic acid to a mixture of 9-, 11-, and 13-hydroperoxides, showcasing a broader product profile compared to other fungal LOXs. diva-portal.org
In the plant kingdom, LOX pathways are incredibly diverse and are central to development and defense against pests and pathogens. annualreviews.org While the most studied plant LOXs produce 9S- and 13S-hydroperoxides from linoleic acid, the enzymes involved in these pathways are differentially expressed depending on the plant species, tissue, and environmental stimuli. researchgate.netannualreviews.org The presence and specific role of an 11-LOX pathway producing this compound is less characterized in higher plants compared to the well-known 9-LOX and 13-LOX pathways leading to jasmonic acid.
In marine organisms, particularly diatoms, lipoxygenase pathways are rich and varied, playing roles in chemical defense and inter-species signaling. plos.orgmdpi.com Studies on benthic and planktonic diatoms have revealed species-specific oxylipin profiles. mdpi.comresearchgate.net For instance, analysis of diatoms like Nanofrustulum shiloi indicates the activation of an 11-LOX pathway acting on eicosapentaenoic acid (EPA), a C20 fatty acid. mdpi.com While this produces a different hydroperoxide, it demonstrates the existence of 11-LOX activity in this phylum. The specificity of these LOX pathways is so high that oxylipin profiles can serve as functional markers to distinguish between cryptic diatom species that are morphologically and genetically very similar. plos.org
The evaluation of metabolite profiles across species, a practice known as MIST (Metabolites in Safety Testing) in drug development, provides a framework for these comparative studies. admescope.comfda.gov By comparing the metabolites formed in vitro or in vivo across different species, researchers can identify unique or disproportionate metabolic pathways, which in an ecological context, can point to specialized biochemical adaptations. admescope.comevotec.com
Future Directions in 11s 11 Hydroperoxylinoleate Research
Elucidation of Novel Enzymatic Transformations
The enzymatic landscape involving (11S)-11-hydroperoxylinoleate is rich with potential discoveries. The primary enzyme known to produce this compound is manganese lipoxygenase (MnLOX), found in certain fungi. nih.govresearchgate.net Future work will likely focus on identifying and characterizing new enzymes that utilize this compound as a substrate.
Research has shown that MnLOX from the fungus Gaeumannomyces graminis can convert linoleic acid into a mixture of this compound (11S-HPODE) and (13R)-hydroperoxylinoleate (13R-HPODE). nih.govresearchgate.net Furthermore, some lipoxygenases are capable of isomerizing (11S)-11-HPODE. For instance, when (11S)-11-HPODE is used as a substrate, it can be converted to 13R-HPODE. nih.gov This isomerization is thought to proceed through a β-fragmentation to a pentadienyl radical, followed by the reincorporation of molecular oxygen. nih.gov
Key areas for future investigation include:
Discovery of new enzyme families: Searching for novel enzymes in bacteria, fungi, and plants that can synthesize or metabolize (11S)-11-HPODE.
Characterization of downstream products: Identifying the full range of bioactive oxylipins derived from (11S)-11-HPODE through the action of enzymes like hydroperoxide isomerases or lyases.
Understanding reaction mechanisms: Elucidating the precise catalytic mechanisms of these novel enzymes, including their stereospecificity and regioselectivity.
Interactive Table 1: Known Enzymatic Reactions Involving (11S)-11-HPODE Use the search bar to filter the table by enzyme, substrate, product, or organism.
| Enzyme | Substrate(s) | Product(s) | Organism Source | Reference |
|---|---|---|---|---|
| Manganese Lipoxygenase (MnLOX) | Linoleic Acid, O₂ | (11S)-11-HPODE, (13R)-HPODE | Gaeumannomyces graminis | nih.govresearchgate.net |
| Lipoxygenase (isomerization activity) | (11S)-11-HPODE | (13R)-HPODE | Fungi | nih.gov |
| Manganese 9S-Lipoxygenase | Linoleic Acid, O₂ | 9S-HPODE, Epoxy Alcohols | Magnaporthe salvinii | rhea-db.org |
Advanced Spectroscopic and Analytical Method Development
The inherent instability and low concentration of this compound in biological systems necessitate the development of more sensitive and specific analytical techniques. While chromatographic methods like HPLC are effective, they can have low throughput. researchgate.net
Current methods rely heavily on:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for quantifying products like (11S)-11-HPODE by monitoring the intensity of their specific carboxylate anions (e.g., m/z 311). researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): Chiral phase chromatography is essential for separating and identifying specific stereoisomers, such as distinguishing between (11S)-HPODE and its (11R) enantiomer, after reduction of the hydroperoxide group to a hydroxyl group. researchgate.net
Future advancements should aim to overcome current limitations. Areas for development include:
Enhanced Sensitivity: Creating new derivatization agents or ionization techniques for mass spectrometry to detect trace amounts of (11S)-11-HPODE and its metabolites.
High-Throughput Screening: Adapting current analytical workflows for high-throughput analysis to screen large numbers of biological samples or enzymatic assays efficiently. researchgate.net
In-situ Detection: Developing probes or imaging techniques that can visualize the localization and dynamics of (11S)-11-HPODE within living cells or tissues, providing spatial and temporal information that is currently lacking.
Interactive Table 2: Analytical Techniques for (11S)-11-HPODE Research Use the search bar to filter the table by technique, application, or principle.
| Technique | Primary Application | Principle of Detection | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification and Identification | Separation by chromatography followed by detection of specific mass-to-charge ratio (m/z 311) | researchgate.net |
| Chiral Phase HPLC | Stereoisomer Separation | Differential interaction of enantiomers with a chiral stationary phase | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile degradation products | Separation of volatile compounds followed by mass analysis | researchgate.net |
| UV Analysis | Detection of conjugated dienes | Absorbance of UV light by the conjugated double bond system formed during oxygenation | researchgate.net |
Deeper Understanding of Radical Intermediates in Biological Contexts
The formation of this compound is fundamentally a free-radical process. The entire reaction is initiated by the abstraction of a hydrogen atom from the C-11 position of linoleic acid. nih.gov This generates a pentadienyl radical, which is stabilized by resonance. This radical intermediate then reacts with molecular oxygen.
A critical point of investigation is the resulting bis-allylic peroxyl radical. This intermediate is exceptionally fleeting and unstable. nih.gov Its fate determines the final product distribution:
Reduction: The peroxyl radical can be reduced by a hydrogen atom donor (such as an antioxidant like α-tocopherol) to form the relatively stable 11-hydroperoxide. nih.gov
β-Fragmentation: The peroxyl radical can undergo rapid β-fragmentation, breaking down to regenerate a carbon-centered radical and molecular oxygen, preventing the formation of the 11-hydroperoxide. nih.govresearchgate.net
Future research should focus on directly observing and characterizing these radical intermediates in biological systems. Advanced spectroscopic techniques, such as Electron Spin Resonance (ESR), could be employed to trap and study these transient species, providing direct evidence of their structure and kinetics in the presence of enzymes and biological membranes.
Expanding Biological Roles in Diverse Organisms (Excluding Clinical Aspects)
While the roles of other oxylipins are well-documented in plant defense and mammalian inflammation, the specific functions of (11S)-11-HPODE are less understood, particularly in non-clinical contexts. Research has established its enzymatic formation in certain pathogenic fungi, such as Gaeumannomyces graminis, the causal agent of take-all disease in wheat, and Magnaporthe salvinii, the rice pathogen. nih.govresearchgate.netrhea-db.org
The production of oxylipins by these fungi suggests a role in their life cycle, host-pathogen interactions, or developmental processes. researchgate.net Future studies should aim to:
Investigate fungal signaling: Determine if (11S)-11-HPODE or its metabolites act as signaling molecules that regulate fungal development, sporulation, or the production of virulence factors.
Explore roles in other microorganisms: Screen a wider range of bacteria, algae, and lower plants for the presence of (11S)-11-HPODE and the enzymes responsible for its synthesis to understand its evolutionary significance.
Analyze ecological interactions: Examine how the production of (11S)-11-HPODE by one organism may influence the behavior or physiology of other organisms in its environment.
Computational Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms
Computational modeling provides a powerful tool to complement experimental studies, offering insights into processes that are difficult to observe directly. nih.gov For (11S)-11-HPODE, modeling can illuminate the intricate interactions between linoleic acid and the active site of enzymes like MnLOX. researchgate.netresearchgate.net
Future computational efforts will be crucial for:
Simulating Substrate Binding: Using molecular dynamics (MD) simulations to model how linoleic acid enters and orients itself within the MnLOX active site. frontiersin.org This can explain the enzyme's regio- and stereospecificity, revealing why the hydrogen is abstracted specifically from the C-11 position and why oxygen is inserted to form the (S)-enantiomer. diva-portal.org
Modeling the Catalytic Cycle: Employing quantum mechanics/molecular mechanics (QM/MM) methods to model the electronic changes during the reaction. This includes the hydrogen atom abstraction by the active-site Mn(III)-hydroxo complex and the subsequent electron and proton transfers. researchgate.net
Predicting Enzyme Mutations: Using computational models to predict how specific amino acid changes in the enzyme's active site could alter its product specificity. diva-portal.org For example, models could explore mutations that might shift the product profile from (11S)-11-HPODE to other isomers, guiding future enzyme engineering efforts. diva-portal.orga-star.edu.sg
By integrating these advanced computational approaches with empirical data, researchers can build a comprehensive, atomic-level understanding of the synthesis and function of this compound.
Q & A
Q. How can independent labs replicate studies on Mn-LO’s stereospecificity in this compound synthesis?
- Methodological Answer : Detailed protocols for enzyme purification (e.g., affinity chromatography) and substrate preparation (e.g., deuterated linoleate synthesis) must be shared. Cross-lab validation via ring trials with standardized reagents reduces variability. Reference the Mn-LO mechanism proposed by Hamberg et al. (1998) as a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
